3-Chloro-6,7,8-trimethoxyisoquinoline
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Overview
Description
3-Chloro-6,7,8-trimethoxyisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of three methoxy groups and a chlorine atom attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8-trimethoxyisoquinoline can be achieved through several methods. One common approach involves the chlorination of 6,7,8-trimethoxyisoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7,8-trimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
3-Chloro-6,7,8-trimethoxyisoquinoline has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8-trimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-5,6,7-trimethoxyisoquinoline
- 4-Chloro-2,7,8-trimethylquinoline
- 4-Chloro-2,5,7-trimethylquinoline
Uniqueness
3-Chloro-6,7,8-trimethoxyisoquinoline is unique due to the specific positioning of its methoxy groups and chlorine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-chloro-6,7,8-trimethoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-9-4-7-5-10(13)14-6-8(7)11(16-2)12(9)17-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWTXGJQUPUTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=NC(=CC2=C1)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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